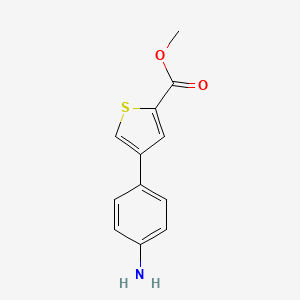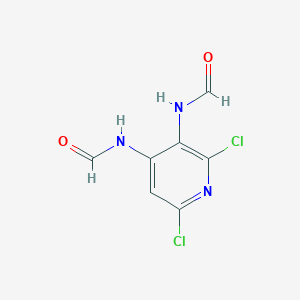
Formamide, N,N'-(2,6-dichloro-3,4-pyridinediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- is a chemical compound with the molecular formula C7H5Cl2N3O2 and a molecular weight of 234.042 . This compound is characterized by the presence of two formamide groups attached to a pyridine ring substituted with chlorine atoms at the 2 and 6 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- involves the reaction of 2,6-dichloropyridine with formamide under specific conditions. The reaction typically requires a base to facilitate the nucleophilic substitution of chlorine atoms by formamide groups . The process can be summarized as follows:
Starting Material: 2,6-dichloropyridine.
Reagent: Formamide.
Conditions: Presence of a base (e.g., sodium hydroxide) and appropriate solvents (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The formamide groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction, leading to the formation of different products. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Formamide, n-(4-amino-2,6-dichloro-5-pyrimidinyl): Similar structure but with a pyrimidine ring instead of a pyridine ring.
N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide: Another pyrimidine derivative with similar functional groups.
Uniqueness
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- is unique due to its specific substitution pattern on the pyridine ring and the presence of two formamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
668268-67-5 |
|---|---|
Molecular Formula |
C7H5Cl2N3O2 |
Molecular Weight |
234.04 g/mol |
IUPAC Name |
N-(2,6-dichloro-3-formamidopyridin-4-yl)formamide |
InChI |
InChI=1S/C7H5Cl2N3O2/c8-5-1-4(10-2-13)6(11-3-14)7(9)12-5/h1-3H,(H,11,14)(H,10,12,13) |
InChI Key |
JWCKIYQAEUONNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)NC=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


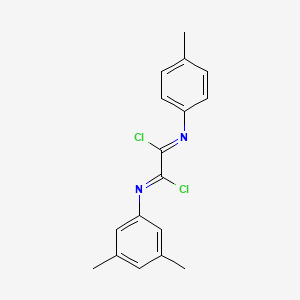
![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)


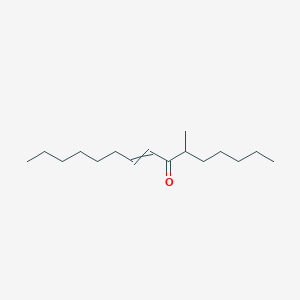

![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
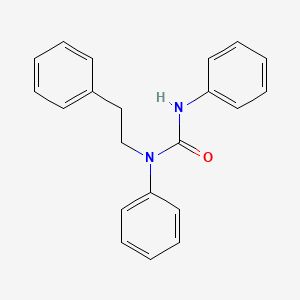

phosphanium iodide](/img/structure/B12529374.png)

